molecular formula C16H17N3O2 B1667782 Brevianamide F CAS No. 38136-70-8

Brevianamide F

Número de catálogo B1667782
Número CAS: 38136-70-8
Peso molecular: 283.32 g/mol
Clave InChI: RYFZBPVMVYTEKZ-KBPBESRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring cyclic dipeptide diketopiperazine (DKP) with antibacterial activity . It has shown activity against M. luteus and against methicillin-sensitive and resistant S. aureus .


Synthesis Analysis

The total synthesis of all known bicyclo [2.2.2]diazaoctane brevianamide alkaloids has been achieved through a unified biomimetic synthetic strategy . This strategy was developed based on insights into issues of reactivity and selectivity in the biosynthesis of these structures .


Molecular Structure Analysis

Brevianamide F has a unique molecular structure. It shares a common ®-configured spiro-indoxyl stereogenic centre and possesses ‘enantiomeric’ anti-configured bicyclo [2.2.2]diazaoctane cores .


Chemical Reactions Analysis

The chemical feasibility of a proposed network of biosynthetic pathways towards the brevianamide family of bicyclo [2.2.2]diazaoctane alkaloids has been studied . These studies have aided the development of a unified biomimetic synthetic strategy .


Physical And Chemical Properties Analysis

Brevianamide F has the empirical formula C16H17N3O2 and a molecular weight of 283.33 . It is a white to beige powder that is soluble in DMSO .

Aplicaciones Científicas De Investigación

Total Synthesis

Brevianamide F is a part of the brevianamide family of bicyclo [2.2.2]diazaoctane alkaloids . These alkaloids have been the focus of attention from the scientific community for several decades due to their broad range of biological activities, diverse biosynthetic origins, and topologically complex structures . A unified biomimetic synthetic strategy has been developed, which has resulted in the total synthesis of all known bicyclo [2.2.2]diazaoctane brevianamides .

Biosynthetic Pathways

The chemical feasibility of a proposed network of biosynthetic pathways towards the brevianamide family of bicyclo[2.2.2]diazaoctane alkaloids has been studied . Insights into issues of reactivity and selectivity in the biosynthesis of these structures have aided the development of a unified biomimetic synthetic strategy .

Antifungal Activity

Brevianamide F has been shown to have antifungal activity against T. rubrum, C. neoformans, and C. albicans, better than amphotericin B . It has been isolated from Bacillus cereus associated with the entomopathogenic nematode Rhabditis (Oscheius) sp .

Food Chemistry

Although the proline 2,5-diketopiperazines are the most abundant and structurally diverse 2,5-diketopiperazines found in food, cyclo (L -Trp- L -Pro) has only been found as a minor 2,5-diketopiperazine (8.2 ppm) in autolyzed yeast extract .

Biological Profiles

The synthetic access to practical quantities of brevianamide A is facilitating ongoing studies into its antifeedant properties . It is envisaged that access to the other brevianamide alkaloids, and synthetic analogues, will similarly enable investigations into their biological profiles .

Future Research

The anticipation of an as-yet-undiscovered congener of the brevianamide family of bicyclo[2.2.2]diazaoctane alkaloids is a promising area of future research . This is facilitated by the development of a unified biomimetic synthetic strategy .

Mecanismo De Acción

Brevianamide F shows potent PI3Kα inhibitory activity with an IC50 of 4.8 µM . It has been isolated from Colletotrichum gloeosporioides and has shown antibacterial activity .

Safety and Hazards

Brevianamide F is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Direcciones Futuras

The brevianamide family of bicyclo [2.2.2]diazaoctane alkaloids, including Brevianamide F, has been the focus of attention from the scientific community for several decades . Their broad range of biological activities, diverse biosynthetic origins, and topologically complex structures make them enticing targets for chemical synthesis . Future research directions include further investigations into their biosynthesis and the development of more efficient synthetic strategies .

Propiedades

IUPAC Name

(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFZBPVMVYTEKZ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959075
Record name 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brevianamide F

CAS RN

38136-70-8
Record name Brevianamide F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38136-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brevianamide F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREVIANAMIDE F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevianamide F
Reactant of Route 2
Brevianamide F
Reactant of Route 3
Brevianamide F
Reactant of Route 4
Brevianamide F
Reactant of Route 5
Brevianamide F
Reactant of Route 6
Brevianamide F

Q & A

Q1: What is the molecular formula and weight of Brevianamide F?

A1: Brevianamide F has the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol.

Q2: Are there any spectroscopic data available for Brevianamide F?

A2: Yes, numerous studies have characterized Brevianamide F using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies provide detailed information on its structural features and fragmentation patterns. [, , , , , , ] For specific spectroscopic data, please refer to the cited research articles.

Q3: How is Brevianamide F synthesized in nature?

A3: Brevianamide F is biosynthesized by various fungal species, predominantly Aspergillus fumigatus. It is produced through a non-ribosomal peptide synthetase (NRPS) pathway. [, , , ] The gene ftmA encodes the specific NRPS, Brevianamide Synthetase, which catalyzes the formation of Brevianamide F from the amino acids tryptophan and proline. [, ]

Q4: Has Brevianamide F been found in any other organisms besides fungi?

A4: While primarily found in fungi, Brevianamide F has also been isolated from a bacterium of the Vibrio sp., separated from the marine sponge Hyrtios altum. [] Additionally, it was reported for the first time from a Streptomyces sp. []

Q5: How does Brevianamide F contribute to the biosynthesis of other bioactive compounds?

A6: Brevianamide F acts as a substrate for prenyltransferases, enzymes that attach a prenyl group to specific positions on the indole ring. [, , , , ] This prenylation step is often crucial for enhancing the biological activity and diversifying the structures of downstream alkaloids.

Q6: Can you give an example of a bioactive compound derived from Brevianamide F?

A7: One example is Tryprostatin B, a potent antitumor agent. It is generated by the prenylation of Brevianamide F at the C-2 position of the indole nucleus by the prenyltransferase FtmPT1. [, , , ]

Q7: What is the role of prenyltransferases in modifying Brevianamide F?

A8: Prenyltransferases exhibit remarkable regioselectivity in attaching prenyl groups to different positions on the indole ring of Brevianamide F. This regiospecificity significantly impacts the biological activities of the resulting prenylated products. [, , , , ]

Q8: How does modifying the structure of Brevianamide F affect its activity?

A9: Studies have shown that even minor structural modifications, such as the introduction of aryl groups at the C-2 position, can significantly alter the activity of Brevianamide F. For instance, C2-arylated analogs exhibit enhanced antitumor activity compared to the parent compound. []

Q9: Can the regioselectivity of prenyltransferases be manipulated?

A10: Research indicates that mutations in the active site of prenyltransferases, such as FtmPT1, can alter their regioselectivity. For example, the Gly115Thr mutant of FtmPT1 produces a novel cyclized product alongside Tryprostatin B. [, ]

Q10: What analytical techniques are used to study Brevianamide F and its derivatives?

A11: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the identification and quantification of Brevianamide F and related compounds in complex mixtures. [, , ] NMR spectroscopy is essential for structure elucidation. [, , , , , , ]

Q11: What are the potential applications of Brevianamide F and its derivatives in drug discovery?

A12: Given the diverse biological activities of Brevianamide F derivatives, they hold promise as lead compounds for developing new drugs against cancer, infectious diseases, and agricultural pests. [, , , ] Further research is necessary to fully explore their therapeutic potential and optimize their pharmacological properties.

Q12: How can we further explore the chemical diversity of Brevianamide F derivatives?

A13: Combining chemical synthesis with enzymatic modification using engineered prenyltransferases offers a powerful approach for generating a diverse library of Brevianamide F derivatives with potentially enhanced or novel biological activities. [] Additionally, exploring the effects of deuterium enrichment on fungal secondary metabolite production, as showcased with the production of a deuterium-labeled version of pigmentosin A (6) from an Aspergillus sp., might offer a novel method for expanding chemical diversity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.